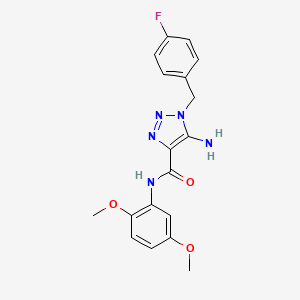

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (molecular formula: C₁₈H₁₈FN₅O₃; molecular weight: 371.372 g/mol) is a triazole-carboxamide derivative featuring a 4-fluorobenzyl group at position 1 and a 2,5-dimethoxyphenyl substituent on the carboxamide nitrogen . This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which have demonstrated diverse biological activities, including antiproliferative effects against cancer cell lines .

Properties

IUPAC Name |

5-amino-N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O3/c1-26-13-7-8-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-3-5-12(19)6-4-11/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQXMLAYMTYYJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. This compound shows promise in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula for this compound is , and it includes a triazole core that is known for various biological applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between azides and alkynes.

- Functionalization : The amino and carboxamide groups are introduced through nucleophilic substitution reactions.

- Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to ensure product purity.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific biological targets, such as enzymes or receptors. The presence of the amino group may enhance hydrogen bonding capabilities with target proteins, potentially influencing their activity.

Antitumor Activity

Preliminary studies suggest that compounds with similar triazole structures exhibit significant antitumor activity. For instance, related triazole derivatives have shown promising results against various cancer cell lines:

- IC50 Values : Some derivatives have demonstrated IC50 values as low as 6.06 μM against H460 lung cancer cells .

- Mechanistic Insights : Studies indicate that these compounds can induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells .

Antimicrobial Properties

The triazole core is also associated with antimicrobial properties. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups seems to enhance their effectiveness against microbial strains.

Study 1: Antitumor Evaluation

A study focusing on novel 1,2,3-triazole hybrids demonstrated that specific compounds led to significant apoptosis in lung cancer cell lines. Compound 5i , a close analogue, showed an IC50 value of 6.06 μM and triggered molecular responses indicative of cell death mechanisms . This suggests that similar structural motifs in this compound could yield comparable results.

Study 2: Antimicrobial Activity

Another investigation into triazole derivatives revealed their effectiveness against various pathogens. The introduction of specific substituents was found to enhance antimicrobial efficacy significantly . These findings support the potential application of this compound in developing new antimicrobial agents.

Data Summary Table

| Activity Type | IC50 Value (μM) | Target Cell Line/Pathogen | Mechanism |

|---|---|---|---|

| Antitumor | 6.06 | H460 (Lung Cancer) | Induction of apoptosis and ROS production |

| Antimicrobial | Varies | Gram-positive and Gram-negative bacteria | Interaction with bacterial enzymes |

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

Variations in Carboxamide-Linked Aromatic Rings

Pharmacologically Active Analogues

- CAI Metabolites: The benzophenone metabolite (M1) of CAI lost calcium influx inhibition activity, underscoring the importance of the triazole-carboxamide core for functionality .

- B-Raf Inhibitors : Analogues with extended aromatic systems (e.g., pyridazinyl) exhibit kinase inhibition, suggesting that bulky substituents enhance target engagement .

Data Tables

Table 1: Molecular Properties of Selected Analogues

*LogP values estimated using fragment-based methods.

Table 2: Antiproliferative Activity of Key Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.